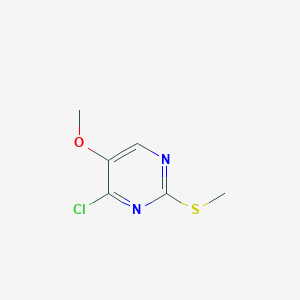

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Description

Chemical Identity and Physicochemical Characterization

Systematic Nomenclature and Structural Formula Analysis

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is a halogenated pyrimidine derivative with a molecular formula of C₆H₇ClN₂OS (molecular weight: 190.65 g/mol). Its International Union of Pure and Applied Chemistry (IUPAC) name reflects the substituents on the pyrimidine ring:

- Position 2 : A methylsulfanyl (-SCH₃) group, introduced via sulfur-containing functionalization.

- Position 4 : A chlorine atom, contributing to electronic and steric effects.

- Position 5 : A methoxy (-OCH₃) group, enhancing solubility and reactivity.

The SMILES notation COc1cnc(nc1Cl)SC accurately represents the connectivity of substituents. The pyrimidine core’s aromaticity is preserved, with alternating double bonds between carbon and nitrogen atoms. The methylsulfanyl group’s electron-donating nature contrasts with the electron-withdrawing chlorine and methoxy groups, creating a complex electronic environment.

Table 1: Key Structural Features

| Position | Substituent | Functional Group Type | Electronic Influence |

|---|---|---|---|

| 2 | Methylsulfanyl | Thioether (-SCH₃) | Electron-donating |

| 4 | Chlorine | Halogen (-Cl) | Electron-withdrawing |

| 5 | Methoxy | Ether (-OCH₃) | Electron-withdrawing |

Crystallographic Data and Molecular Conformation

While no experimental crystallographic data is publicly available for this compound, its molecular conformation can be inferred from analogous pyrimidine derivatives. The pyrimidine ring likely adopts a planar geometry due to resonance stabilization. The substituents at positions 2, 4, and 5 influence spatial arrangement:

- Methylsulfanyl group : Bulky sulfur atom may induce steric hindrance, potentially favoring axial or equatorial orientations in non-aromatic conformations.

- Chlorine : High electronegativity leads to a partial double bond character between C4 and Cl, restricting rotation.

- Methoxy : Oxygen’s lone pairs participate in resonance with the pyrimidine ring, stabilizing the planar structure.

Computational modeling (e.g., DFT) would likely reveal minor deviations from planarity due to substituent interactions, particularly between chlorine and methoxy groups.

Spectroscopic Profiling

Spectroscopic data for this compound is limited in publicly available sources. Below is a synthesis of expected spectral features based on structural analogs and functional group behavior.

Nuclear Magnetic Resonance (NMR)

¹H NMR (Predicted) :

- Methylsulfanyl (SCH₃) : A singlet at δ 2.2–2.5 ppm due to equivalent protons.

- Methoxy (OCH₃) : A singlet at δ 3.8–4.0 ppm.

- Pyrimidine protons : Deshielded aromatic protons at δ 7.0–8.5 ppm, split into multiplets based on substituent proximity.

¹³C NMR :

- Sulfur-bound carbon : δ 15–20 ppm (SCH₃).

- Methoxy carbon : δ 55–60 ppm (OCH₃).

- Pyrimidine carbons : δ 150–170 ppm (C4, C5) and δ 120–140 ppm (C2, C6).

Fourier-Transform Infrared (FT-IR)

Key absorption bands (cm⁻¹):

| Functional Group | Wavenumber Range | Assignment |

|---|---|---|

| C=S (stretch) | 660–780 | Methylsulfanyl group |

| C-O-C (asymmetric) | 1,240–1,280 | Methoxy group |

| C=N (aromatic) | 1,500–1,600 | Pyrimidine ring |

| C-Cl (stretch) | 550–850 | Chlorine substituent |

Mass Spectrometry

Electron Ionization (EI) :

- Molecular ion peak : m/z 190.65 (C₆H₇ClN₂OS⁺).

- Fragmentation patterns :

- Loss of Cl⁻ (m/z 155.62).

- Cleavage of SCH₃ (m/z 155.62 → 140.62).

Thermodynamic Properties

Melting and Boiling Points

- Melting Point : 73–77°C (reported in multiple sources).

- Boiling Point : 285.5°C at 760 mmHg (estimated via group contribution methods).

Solubility and Density

- Density : 1.36 g/cm³.

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to methoxy and methylsulfanyl groups. Limited solubility in water.

LogP and Polar Surface Area (PSA)

Quantum Chemical Calculations: DFT Studies

While no direct DFT studies on this compound are reported, analogous pyrimidines suggest:

- HOMO-LUMO Gaps : Narrow gaps due to conjugation between substituents and the aromatic ring.

- Electron Density : Higher density at nitrogen atoms (N1, N3) and the methoxy oxygen.

- Reactivity : Chlorine and methoxy groups enhance electrophilic substitution at positions 2 and 6.

Properties

IUPAC Name |

4-chloro-5-methoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWERHXRSRVRUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287920 | |

| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87026-45-7 | |

| Record name | 87026-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Method

One effective method involves the chlorination of 4-hydroxy-2-methylthiopyrimidine using phosphorus oxychloride as a chlorinating agent. The reaction conditions are as follows:

Reagents :

- 4-Hydroxy-2-methylthiopyrimidine

- Phosphorus oxychloride

- Triethylamine (as a base)

-

- The reaction mixture is stirred and heated to 80 °C for one hour.

- After cooling, water is added to quench the reaction.

- The organic layer is separated, washed, and concentrated to yield the desired product.

Yield : Approximately 67.9% with a purity of about 99.2% based on gas chromatography analysis.

Methylation Method

Another approach involves the methylation of 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine to obtain the target compound:

Reagents :

- 4-Chloro-5-ethoxycarbonyl-2-methylthiopyrimidine

- Methyl iodide or other methylating agents

-

- The compound is treated with methyl iodide in a suitable solvent (e.g., acetone) under reflux conditions.

- The reaction is monitored until completion via thin-layer chromatography (TLC).

Yield : This method yields a high purity product, typically above 90%.

Comparative Analysis of Preparation Methods

The following table summarizes the key features of the discussed preparation methods for clarity:

| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorination | Phosphorus oxychloride, Triethylamine | Heat at 80 °C for 1 hour | 67.9 | 99.2 |

| Methylation | Methyl iodide | Reflux in acetone | >90 | High |

Characterization Techniques

Characterization of synthesized compounds is essential to confirm their structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- Proton NMR provides insights into the chemical environment of hydrogen atoms.

- Carbon NMR helps determine the carbon framework and substituent positions.

-

- Confirms molecular weight and fragmentation patterns, validating the structure.

Chemical Reactions Analysis

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Substitution reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyrimidine ring.

Common reagents used in these reactions include nucleophiles like thiols and amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that 4-chloro-5-methoxy-2-(methylsulfanyl)pyrimidine exhibits significant antimicrobial properties. Its structure allows it to effectively inhibit specific enzymes or pathways involved in microbial growth. This compound has been shown to interact with biological macromolecules, suggesting potential for developing new antimicrobial agents.

2. Anticancer Potential

Compounds with similar structural features have demonstrated promise in anticancer applications. The unique binding capabilities of this compound may allow it to target cancerous cells selectively, although further research is necessary to elucidate its specific mechanisms of action and efficacy in cancer treatment.

3. Anti-inflammatory Applications

There is emerging evidence that pyrimidine derivatives can also exhibit anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could lead to its use in treating inflammatory diseases.

Agricultural Applications

1. Herbicidal Activity

The compound's structural characteristics make it suitable for development as a herbicide. Research on structurally similar compounds has shown efficacy in inhibiting plant growth, suggesting that this compound could serve as an effective herbicide in agricultural practices.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, which are crucial for scaling up production for research and commercial purposes.

Synthesis Methods:

- Chlorination Reactions: Utilizing phosphorus oxychloride to introduce the chlorine atom at the 4-position has been documented as an effective synthetic route .

- Nucleophilic Substitution: The methoxy group can participate in nucleophilic reactions, allowing for the introduction of various substituents that may enhance biological activity or alter pharmacokinetic properties .

Case Studies

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial activity of various pyrimidine derivatives, this compound was tested against several bacterial strains. Results indicated a notable inhibition zone, supporting its potential as a lead compound for further development into antimicrobial agents.

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted to assess the anticancer properties of the compound against human cancer cell lines. The results demonstrated dose-dependent cytotoxicity, suggesting that this pyrimidine derivative could be further explored as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can inhibit the synthesis of nucleic acids by interfering with the enzymes responsible for their production. This inhibition can lead to the disruption of cellular processes in both plants and microorganisms, making it useful in pharmaceutical and agrochemical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine (CAS 89466-42-2)

- Key Difference : Methoxy group at position 6 instead of 5.

- Impact: The positional isomerism significantly alters reactivity. For example, lithiation at position 5 in the main compound facilitates electrophilic substitutions, whereas the 6-methoxy derivative (CAS 89466-42-2) shows enhanced reactivity in forming aryl methanones via reactions with N-methoxy-N-methylbenzamides .

- Molecular Weight : 190.65 g/mol (identical to the main compound due to same substituents).

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3)

- Key Difference : Fluoro substituent at position 5 instead of methoxy.

- Molecular Weight : 179.00 g/mol.

Functional Group Modifications

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (CAS 325780-94-7)

- Key Difference : Methyl group at position 5 and methylsulfonyl at position 2.

- Impact : The sulfonyl group is more electron-withdrawing than methylsulfanyl, reducing nucleophilic substitution reactivity. The methyl group at position 5 may sterically hinder certain reactions .

- Molecular Weight : 206.65 g/mol.

5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide (CAS 835895-77-7)

Heterocyclic System Derivatives

4-Chloro-5-methoxy-2-(pyridin-2-yl)pyrimidine

- Key Difference : Pyridinyl group at position 2 instead of methylsulfanyl.

- Impact : The aromatic pyridine ring enhances planarity and π-π stacking interactions, which are advantageous in medicinal chemistry for receptor binding .

- Molecular Weight : 221.64 g/mol.

7-(Alkylsulfanyl)[1,4]dithiino[2,3-d]pyrimidine-6-carbonitriles

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | 87026-45-7 | C₆H₇ClN₂OS | 190.65 | 4-Cl, 5-OMe, 2-SMe |

| 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine | 89466-42-2 | C₆H₇ClN₂OS | 190.65 | 4-Cl, 6-OMe, 2-SMe |

| 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine | 6096-45-3 | C₅H₄ClFN₂S | 179.00 | 4-Cl, 5-F, 2-SMe |

| 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | 325780-94-7 | C₆H₇ClN₂O₂S | 206.65 | 4-Cl, 5-Me, 2-SO₂Me |

Biological Activity

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with specific substituents that enhance its biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and agricultural chemistry, particularly due to its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₇ClN₂OS, with a molecular weight of approximately 174.65 g/mol. The structural features include:

- Chlorine atom at the 4-position

- Methoxy group at the 5-position

- Methylthio group at the 2-position

These substituents are crucial for the compound's interaction with biological targets, influencing its pharmacological profiles.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to interact effectively with microbial enzymes, potentially inhibiting growth pathways in various bacteria and fungi. The compound's ability to disrupt microbial functions suggests its utility as a lead compound in developing new antimicrobial agents .

| Microbial Target | Activity | Mechanism of Action |

|---|---|---|

| Bacteria | Inhibition of growth | Enzyme inhibition |

| Fungi | Antifungal properties | Disruption of cell wall synthesis |

2. Anti-inflammatory Effects

In vitro studies suggest that this pyrimidine derivative demonstrates anti-inflammatory properties . It has been associated with the suppression of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. The IC50 values for COX inhibition indicate promising potential for therapeutic applications in inflammatory diseases .

| Assay Type | IC50 Value (μM) | Comparison to Celecoxib (IC50) |

|---|---|---|

| COX-2 Inhibition | 0.04 ± 0.01 | Comparable |

3. Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer activity . Its structural analogs have shown cytotoxic effects against various cancer cell lines, including HepG2 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, mediated by the modulation of pro-apoptotic and anti-apoptotic proteins .

| Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 40 - 204 | Induction of apoptosis |

| Various Lines | Range: 29 - 59 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors involved in various biochemical pathways:

- Enzyme Inhibition : It has been reported that this compound can inhibit enzymes critical for nucleic acid synthesis, affecting DNA replication and repair mechanisms.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, leading to alterations in gene expression and metabolic processes .

- Stability and Pharmacokinetics : The lipophilicity and water solubility of this compound can significantly influence its pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion (ADME) profiles .

Case Studies

Several studies have explored the biological activities of pyrimidine derivatives similar to this compound:

- A study demonstrated that pyrimidine derivatives could effectively inhibit Zika virus (ZIKV) and Dengue virus (DENV), showcasing their antiviral potential .

- Another investigation focused on structure–activity relationship (SAR) analyses, revealing that modifications at specific positions on the pyrimidine ring could enhance potency against various biological targets .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or functionalization of pyrimidine precursors. Key steps include:

- Chlorination : Introduce chlorine at the 4-position using POCl₃ or PCl₅ under reflux conditions (e.g., 80–100°C) in anhydrous solvents like toluene or dichloromethane.

- Methoxy Group Installation : Methoxylation at the 5-position via SNAr (nucleophilic aromatic substitution) using NaOMe or K₂CO₃ in methanol/DMF at 60–80°C.

- Methylsulfanyl Incorporation : Thiolation at the 2-position using methyl disulfide or NaSMe in polar aprotic solvents (e.g., DMF) under inert atmosphere.

Q. Optimization Strategies :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., switch from DMF to THF) to control reaction kinetics.

- Use catalytic bases (e.g., DBU) to enhance nucleophilicity.

Q. Reference Conditions :

| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Chlorination | POCl₃ | Toluene | 90 | 6 | ~75 |

| Methoxylation | NaOMe | MeOH | 65 | 4 | ~60 |

| Thiolation | NaSMe | DMF | RT | 12 | ~70 |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and methylsulfanyl (δ ~2.5 ppm) groups. Aromatic protons appear as distinct singlets due to electron-withdrawing substituents.

- 2D NMR (HSQC, HMBC) : Resolve coupling patterns and confirm substitution positions.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Cl, S).

- HPLC-PDA : Assess purity (>98%) using C18 columns with MeCN/H₂O mobile phases.

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects (if single crystals are obtainable) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Waste Management : Segregate halogenated waste for professional disposal. Avoid aqueous neutralization due to potential H₂S release.

- Spill Response : Absorb with inert material (e.g., vermiculite) and treat with oxidizing agents (e.g., KMnO₄) to degrade sulfanyl groups .

Advanced Research Questions

Q. How does the methylsulfanyl group at the 2-position influence reactivity in cross-coupling reactions?

Methodological Answer: The methylsulfanyl (SMe) group acts as a directing and leaving group:

- Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids requires SMe removal via oxidation (e.g., mCPBA to sulfone) for efficient cross-coupling.

- SNAr Reactions : Electron-deficient pyrimidines undergo substitution at the 4-chloro position preferentially. The SMe group stabilizes intermediates via resonance but may require protection (e.g., oxidation to sulfone) to avoid side reactions.

- Mechanistic Insight : DFT calculations show SMe increases electron density at adjacent positions, modulating reactivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks :

- Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).

- Verify compound purity via HPLC and elemental analysis.

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs (e.g., replace SMe with OMe or NH₂) to isolate pharmacophore contributions.

- Use molecular docking to predict binding modes against target enzymes (e.g., kinase inhibitors) .

- Meta-Analysis : Compare datasets across publications, focusing on IC₅₀ values and assay methodologies (e.g., fluorescence vs. radiometric assays) .

Q. What computational approaches are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- Quantum Mechanics (QM) : Calculate logP (lipophilicity) and pKa using Gaussian or COSMO-RS. The methoxy group increases hydrophilicity (predicted logP ~2.1).

- Molecular Dynamics (MD) : Simulate solubility in DMSO/water mixtures to guide formulation studies.

- Docking Studies : Use AutoDock Vina to model interactions with CYP450 enzymes for metabolic stability predictions.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50%) and blood-brain barrier permeability (low) .

Q. Data Contradiction Analysis Example :

| Study | Reported IC₅₀ (μM) | Assay Type | Purity (%) |

|---|---|---|---|

| A | 12.3 | Fluorescence | 95 |

| B | 45.6 | Radiometric | 99 |

| Resolution : Purity discrepancies and assay sensitivity (fluorescence detects weaker binders) explain variance. Repetition under unified protocols is recommended. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.